An In-depth Technical Guide to VH032-C2-NH-Boc: A Key Intermediate for Targeted Protein Degradation
An In-depth Technical Guide to VH032-C2-NH-Boc: A Key Intermediate for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VH032-C2-NH-Boc, a critical chemical intermediate in the field of targeted protein degradation. As a Boc-protected, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, VH032-C2-NH-Boc is an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure and properties, mechanism of action, and provides in-depth experimental protocols for its use in the development of novel protein degraders. All quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to VH032-C2-NH-Boc in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2][3] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
VH032-C2-NH-Boc is a derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] The "C2-NH-Boc" portion of its name signifies a 2-carbon linker terminating in a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is crucial for synthetic strategies, as it prevents the amine from undergoing unintended reactions during the coupling of the VHL ligand to the linker or the POI ligand.[1] The Boc group can be readily removed under acidic conditions to reveal a reactive amine, which is then available for conjugation to complete the PROTAC synthesis.[1][5]
Chemical Structure and Properties
The chemical structure and properties of VH032-C2-NH-Boc are fundamental to its application in PROTAC synthesis.
Table 1: Chemical and Physical Properties of VH032-C2-NH-Boc
| Property | Value | Source/Comment |
| IUPAC Name | tert-butyl (2-((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethylpropyl)amino)-2-oxoethyl)carbamate | Inferred from structure |
| CAS Number | 2361119-87-9 | [6] |
| Molecular Formula | C31H45N5O6S | [7] |
| Molecular Weight | 615.78 g/mol | [6] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous solutions. | Inferred from related VH032 derivatives |
| Storage | Store at -20°C for long-term stability. | [8] |
Stability Profile:
The stability of VH032-C2-NH-Boc is primarily influenced by the acid-labile Boc protecting group.[9]
-
pH: The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) but is generally stable to basic conditions. It is recommended to store and handle the compound in a neutral, dry environment unless Boc deprotection is intended.[9]
-
Temperature: For long-term storage, it is recommended to keep the compound at -20°C to prevent degradation. It is also advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[9]
-
Light: As a general precaution for complex organic molecules, prolonged exposure to UV or strong visible light should be avoided. Store in a dark, light-proof container.[9]
Mechanism of Action in PROTACs
A PROTAC synthesized from VH032-C2-NH-Boc functions by recruiting the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation.[1] The general mechanism is illustrated in the signaling pathway diagram below.
Quantitative Data
While specific binding affinity data for the Boc-protected VH032-C2-NH-Boc is not typically reported as it is a synthetic intermediate, the binding affinity of the parent VH032 ligand is a critical parameter.[1] The efficacy of PROTACs synthesized using VH032 is evaluated by their ability to induce protein degradation, measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Table 2: Binding Affinity of VH032 and Derivatives to VHL
| Compound | Assay Type | Parameter | Value | Reference |
| VH032 | Not Specified | Kd | 185 nM | [4][10] |
| BODIPY FL VH032 | TR-FRET | Kd | 3.01 nM | [11] |
| VH032 | TR-FRET | IC50 | 77.8 nM | [11] |
| VH032 | FP | IC50 | 352.2 nM | [11] |
Table 3: Degradation Performance of Representative VH032-Based PROTACs
| PROTAC ID | Target POI | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | ~15 nM | >90% | [12] |
| MZ1 | BRD2 | HeLa | ~25 nM | >80% | [12] |
| MZ1 | BRD3 | HeLa | ~75 nM | >70% | [12] |
| AT1 | BET | Not Reported | Not Reported | Not Reported | [4] |
| PROTAC-X (hypothetical) | POI-X | Not Applicable | 1-100 nM | Not Specified | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs using VH032-C2-NH-Boc.
PROTAC Synthesis Workflow
The synthesis of a PROTAC from VH032-C2-NH-Boc is a sequential process involving deprotection and coupling steps.
Protocol 1: Boc Deprotection of VH032-C2-NH-Boc
This protocol describes the removal of the Boc protecting group to yield the reactive amine.[5][8]
Materials:
-
VH032-C2-NH-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve VH032-C2-NH-Boc (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[13]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[13]
-
For isolation of the free amine, redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. The crude amine salt is often used directly in the next step after removal of excess acid.[5]
Protocol 2: Amide Coupling to a POI Ligand
This protocol outlines the conjugation of the deprotected VH032-C2-amine to a POI ligand containing a carboxylic acid functionality.[2]
Materials:
-
Deprotected VH032-C2-amine (from Protocol 1)
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel
-
Magnetic stirrer
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand with a carboxylic acid moiety (1.0 equivalent) in anhydrous DMF.[5]
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[5]
-
Add the crude deprotected VH032-C2-amine (1.1 equivalents) to the reaction mixture.[5]
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[5]
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.[8]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
Protocol 3: Evaluation of Protein Degradation by Western Blot
This protocol describes a general method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.[3]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4]
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[3]
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.[4]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
Conclusion
VH032-C2-NH-Boc is a versatile and indispensable chemical tool for the synthesis of VHL-recruiting PROTACs. Its Boc-protected amine allows for a modular and efficient approach to the construction of these novel protein degraders. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its application in PROTAC development. The provided data and visualizations serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of the next generation of therapeutics.
References
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- 3. benchchem.com [benchchem.com]
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